molecular formula C15H17N3O3S B6386179 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% CAS No. 1261953-01-8

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%

Cat. No. B6386179
CAS RN: 1261953-01-8
M. Wt: 319.4 g/mol
InChI Key: DCGMANKMALZGKC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine (2H5PPSP) is a pyrimidine derivative that is widely used in scientific research applications. It is a colorless, odorless, and water-soluble compound that can be synthesized in a variety of ways. It is widely used in organic and medicinal chemistry, as well as in biochemistry and physiology. 2H5PPSP has several advantages for laboratory experiments, including its high solubility, low toxicity, and low cost. Additionally, it has been found to have several biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% is not well understood. However, it is believed that 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% binds to certain proteins and enzymes in the body, which can then alter their structure and function. Additionally, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% has been found to interact with certain drugs, which can alter their effects on the body.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% has been found to have anti-inflammatory and analgesic effects. It has also been found to reduce the levels of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% has several advantages for laboratory experiments. It is a colorless, odorless, and water-soluble compound, which makes it easy to work with. Additionally, it is relatively inexpensive and has a low toxicity. However, there are some limitations to using 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% in laboratory experiments. It has been found to have a low solubility in organic solvents, which can make it difficult to work with. Additionally, it has a short shelf life, which can limit its use in long-term experiments.

Future Directions

There are several future directions for research on 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%. One potential area of research is the development of more efficient synthesis methods for 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%. Additionally, further research could be done on the biochemical and physiological effects of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%, as well as its mechanism of action. Additionally, further research could be done on the potential applications of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% in drug development and other scientific research applications. Finally, further research could be done on the potential toxicity and side effects of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95%.

Synthesis Methods

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% can be synthesized by several different methods. The most common synthesis method is the condensation reaction of 4-piperidin-1-ylsulfonyl chloride and 2-hydroxy-5-phenylpyrimidine. This reaction is conducted in a basic medium, such as sodium hydroxide or potassium hydroxide, and yields 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% as a white crystalline solid. Another method for synthesizing 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% is the reaction of 4-piperidin-1-ylsulfonyl chloride and 2-hydroxy-5-phenylpyrimidine in an acidic medium, such as hydrochloric acid. This reaction yields 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% as a white crystalline solid.

Scientific Research Applications

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% has been widely used in scientific research applications. It is commonly used in organic and medicinal chemistry, as well as in biochemistry and physiology. In biochemistry and physiology, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% has been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it has been used to study the effects of various drugs on the body. In organic and medicinal chemistry, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine, 95% has been used to synthesize a variety of compounds, including drugs and other organic molecules.

properties

IUPAC Name

5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15-16-10-13(11-17-15)12-4-6-14(7-5-12)22(20,21)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMANKMALZGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686885
Record name 5-[4-(Piperidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine

CAS RN

1261953-01-8
Record name 5-[4-(Piperidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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